Cas no 5382-38-7 (2-Cyano-N-(4-methoxyphenyl)acetamide)
2-Cyano-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyano-N-(4-methoxyphenyl)acetamide
- Acetamide,2-cyano-N-(4-methoxyphenyl)-
- 2-Cyano-N-(4-methoxyphenyl)-acetamide
- acetamide,2-cyano-n-(4-methoxyphenyl)
- Cyan-essigsaeure-p-anisidid
- cyano-acetic acid p-anisidide
- cyanomethoxyphenylacetamide
- F3098-1313
- Malonsaeure-(4-methoxy-anilid)-nitril
- DTXSID80202101
- NSC25206
- 2D-084
- HMS1782L07
- PD138943
- A870627
- AKOS000202501
- AE-641/02566027
- Z56860289
- NSC-25206
- Oprea1_167954
- NSC 25206
- Oprea1_361828
- 2-cyano-N-(4-methoxyphenyl) acetamide
- J-509218
- EN300-04171
- SCHEMBL8942204
- EINECS 226-376-8
- NS00032854
- FT-0680185
- 5382-38-7
- CS-0219491
- CHEMBL3334611
- MFCD00214717
- DTXCID40124592
- STK353608
- DA-26346
- VFDUTASVNHKUJM-UHFFFAOYSA-N
- G80297
- BBL028395
-
- MDL: MFCD00214717
- Inchi: 1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13)
- InChI Key: VFDUTASVNHKUJM-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)NC(CC#N)=O
Computed Properties
- Exact Mass: 190.07400
- Monoisotopic Mass: 190.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 62.1A^2
Experimental Properties
- Density: 1.216
- Melting Point: 133-135°C
- Boiling Point: 434.8°Cat760mmHg
- Flash Point: 216.8°C
- Refractive Index: 1.575
- PSA: 62.12000
- LogP: 1.62038
2-Cyano-N-(4-methoxyphenyl)acetamide Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Cyano-N-(4-methoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B419843-50mg |
2-Cyano-N-(4-methoxyphenyl)acetamide |
5382-38-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B419843-100mg |
2-Cyano-N-(4-methoxyphenyl)acetamide |
5382-38-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B419843-500mg |
2-Cyano-N-(4-methoxyphenyl)acetamide |
5382-38-7 | 500mg |
$ 160.00 | 2022-06-07 | ||
| abcr | AB158860-1 g |
2-Cyano-N-(4-methoxyphenyl)acetamide; . |
5382-38-7 | 1g |
€177.20 | 2022-09-01 | ||
| abcr | AB158860-5 g |
2-Cyano-N-(4-methoxyphenyl)acetamide; . |
5382-38-7 | 5g |
€455.60 | 2022-09-01 | ||
| abcr | AB158860-10 g |
2-Cyano-N-(4-methoxyphenyl)acetamide; . |
5382-38-7 | 10g |
€734.00 | 2022-09-01 | ||
| Alichem | A019120554-5g |
2-Cyano-N-(4-methoxyphenyl)acetamide |
5382-38-7 | 95% | 5g |
$339.08 | 2023-09-01 | |
| OTAVAchemicals | 7013070572-50MG |
2-cyano-N-(4-methoxyphenyl)acetamide |
5382-38-7 | 90% | 50MG |
$58 | 2023-07-05 | |
| OTAVAchemicals | 7013070572-100MG |
2-cyano-N-(4-methoxyphenyl)acetamide |
5382-38-7 | 90% | 100MG |
$104 | 2023-07-05 | |
| OTAVAchemicals | 7013070572-250MG |
2-cyano-N-(4-methoxyphenyl)acetamide |
5382-38-7 | 90% | 250MG |
$173 | 2023-07-05 |
2-Cyano-N-(4-methoxyphenyl)acetamide Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Cyano-N-(4-methoxyphenyl)acetamide
Professional Introduction to Compound with CAS No. 5382-38-7 and Product Name: 2-Cyano-N-(4-methoxyphenyl)acetamide
2-Cyano-N-(4-methoxyphenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 5382-38-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by a carbonyl group (C=O) bonded to a nitrogen atom, which is further connected to an acyl group and an amine substituent. The presence of a cyano group (-CN) and a methoxy group (-OCH₃) at specific positions on the aromatic ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The structural features of 2-cyano-N-(4-methoxyphenyl)acetamide make it a versatile building block in medicinal chemistry. The cyano group is known for its ability to participate in nucleophilic addition reactions, while the methoxy group can influence the electronic distribution of the aromatic ring, thereby affecting its reactivity. These properties have been exploited in the development of novel therapeutic agents targeting various diseases, including neurological disorders, inflammation, and infectious diseases.
In recent years, 2-cyano-N-(4-methoxyphenyl)acetamide has garnered attention in academic and industrial research due to its potential applications in drug discovery. For instance, studies have demonstrated its utility as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and autoimmune diseases. The amide moiety serves as a scaffold for designing molecules that can selectively interact with protein targets, modulating their activity and alleviating pathological conditions.
One notable area where 2-cyano-N-(4-methoxyphenyl)acetamide has been applied is in the development of antiviral agents. The structural motif present in this compound has been shown to mimic natural substrates or inhibitors of viral enzymes, thereby inhibiting replication or propagation. Researchers have leveraged its cyano and methoxy functionalities to fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability, which are critical for effective drug candidates.
Furthermore, the compound has been explored in the synthesis of agrochemicals, where its structural features contribute to enhanced efficacy and environmental safety. The incorporation of electron-withdrawing cyano groups can improve binding affinity to biological targets, while the methoxy group can modulate metabolic degradation rates, reducing environmental persistence.
The synthetic pathways involving 2-cyano-N-(4-methoxyphenyl)acetamide are diverse and well-documented. One common approach involves the condensation of 4-methoxybenzonitrile with ethyl acetoacetate under basic conditions, followed by hydrolysis to yield the desired amide. This method benefits from readily available starting materials and mild reaction conditions, making it suitable for large-scale production. Advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups or modify existing ones.
Recent advancements in computational chemistry have further enhanced the utility of 2-cyano-N-(4-methoxyphenyl)acetamide. Molecular modeling studies have predicted its interactions with biological targets at an atomic level, providing insights into binding mechanisms and optimizing lead structures. These computational approaches complement experimental efforts by identifying promising derivatives with improved pharmacological profiles.
The safety profile of 2-cyano-N-(4-methoxyphenyl)acetamide is another critical consideration in its application. While no direct toxicological data is available for this specific compound, analogous amides have been extensively studied for their safety and efficacy. Proper handling procedures include using personal protective equipment (PPE), working in well-ventilated areas, and adhering to standard laboratory protocols to minimize exposure risks.
In conclusion,2-Cyano-N-(4-methoxyphenyl)acetamide (CAS No. 5382-38-7) represents a valuable asset in pharmaceutical research due to its structural versatility and functional reactivity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in addressing global health challenges through innovative chemical solutions.
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